molecular formula C14H19N5O2S B2934852 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921061-44-1

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2934852
CAS No.: 921061-44-1
M. Wt: 321.4
InChI Key: CMBFCRRUFVGXIH-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a cyclohexyl group attached to the tetrazole ring and a benzenesulfonamide moiety. Tetrazole derivatives have gained significant attention due to their diverse applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign solvents and catalysts is preferred to minimize waste and reduce environmental impact .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c20-22(21,13-9-5-2-6-10-13)15-11-14-16-17-18-19(14)12-7-3-1-4-8-12/h2,5-6,9-10,12,15H,1,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBFCRRUFVGXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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